LogP Advantage: ~1.7-Fold Higher Lipophilicity Compared to 4,6-Dimethylnicotinic Acid
The target compound exhibits a predicted octanol-water partition coefficient (LogP) of 2.36, as reported in the Chem960 database for the hydrochloride salt form . In contrast, 4,6-dimethylnicotinic acid (CAS 22047-86-5)—the closest analog lacking the 5-amino substituent—shows a LogP of only 1.40, based on data from Molbase/Chemsrc [1]. The 5-aminonicotinic acid comparators (without 4,6-dimethyl groups) have XLogP values ranging from −0.3 to 0.94 [2]. This means the target compound is approximately 1.7-fold more lipophilic than the 4,6-dimethyl analog and over 2.5-fold more lipophilic than 5-aminonicotinic acid, a difference that is relevant for designing compounds with improved passive membrane permeability.
| Evidence Dimension | Octanol-water partition coefficient (LogP / XLogP) |
|---|---|
| Target Compound Data | LogP = 2.36 (predicted, Chem960 database) |
| Comparator Or Baseline | 4,6-Dimethylnicotinic acid LogP = 1.40 (Molbase/Chemsrc); 5-Aminonicotinic acid XLogP = −0.3 to 0.94 (Basechem/ChemicalBook) |
| Quantified Difference | ΔLogP = +0.96 vs. 4,6-dimethylnicotinic acid; ΔLogP = +1.42 to +2.66 vs. 5-aminonicotinic acid |
| Conditions | Predicted values from computational estimation (ACD/Labs or similar); not experimentally measured |
Why This Matters
For procurement decisions in drug discovery, a higher LogP within the Rule-of-Five range (LogP < 5) is associated with enhanced passive membrane permeability and potentially improved oral bioavailability, making this compound a more suitable starting point for CNS or intracellular target programs than its less lipophilic analogs.
- [1] Molbase / Chemsrc. 4,6-Dimethylnicotinic acid – CAS 22047-86-5. LogP: 1.39660. View Source
- [2] Basechem. 5-Aminonicotinic acid – CAS 24242-19-1. XLogP: −0.3. View Source
